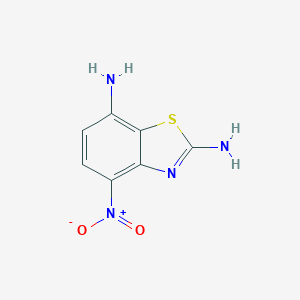
4-nitro-1,3-benzothiazole-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diamino-4-nitrobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diamino-4-nitrobenzothiazole typically involves the nitration of 2,7-diaminobenzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 2,7-Diamino-4-nitrobenzothiazole may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Types of Reactions:
Oxidation: 2,7-Diamino-4-nitrobenzothiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or chemical reduction using sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: 2,7-Diamino-4-aminobenzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 4-nitro-1,3-benzothiazole-2,7-diamine. Compounds derived from this structure have shown promising activity against various bacterial strains and fungi. For instance, modifications to the benzothiazole scaffold have been explored to enhance their efficacy against resistant strains of pathogens.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor growth. Notably, some derivatives exhibit selective cytotoxicity under hypoxic conditions, making them suitable candidates for targeted cancer therapies.
Case Study: Hypoxia-Activated Prodrugs
A recent study demonstrated that prodrugs based on nitro(het)aromatic compounds can selectively release therapeutic agents under hypoxic conditions typical of tumor microenvironments. The incorporation of this compound into these prodrugs significantly improved their anticancer efficacy while minimizing side effects in normoxic tissues .
Material Science Applications
Photocatalysis
Benzothiazole derivatives have been utilized in photocatalytic applications for environmental remediation. The functionalization of materials with this compound has shown enhanced photocatalytic activity for the degradation of organic pollutants under visible light irradiation. This application is particularly relevant for addressing water contamination issues.
Case Study: Photocatalytic Degradation
A study reported the synthesis of a benzothiazole functionalized metal-organic framework (MOF) that demonstrated significant photocatalytic efficiency in degrading bisphenol A and other contaminants under visible light . The presence of the benzothiazole moiety was crucial for improving the photocatalytic properties of the material.
Coordination Chemistry and Crystal Engineering
Coordination Complexes
this compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various applications including catalysis and sensor development.
Case Study: Crystal Engineering
Research has shown that this compound can be used to design novel coordination complexes with interesting electronic properties. These complexes are being investigated for their potential use in organic electronics and as luminescent materials .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 2,7-Diamino-4-nitrobenzothiazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2-Aminobenzothiazole: Lacks the nitro group and has different reactivity and biological properties.
2,6-Diaminobenzothiazole: Similar structure but different substitution pattern, leading to distinct chemical and biological behavior.
4-Nitrobenzothiazole: Contains a nitro group but lacks the amino groups, resulting in different reactivity.
Uniqueness: 2,7-Diamino-4-nitrobenzothiazole is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.
Propriétés
Numéro CAS |
107586-87-8 |
|---|---|
Formule moléculaire |
C7H6N4O2S |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
4-nitro-1,3-benzothiazole-2,7-diamine |
InChI |
InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10) |
Clé InChI |
GBPDFDQVFTUIJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Synonymes |
2,7-Benzothiazolediamine,4-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















